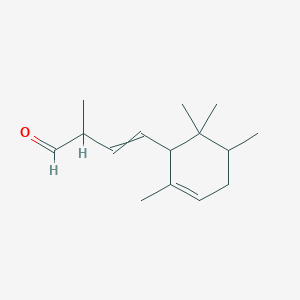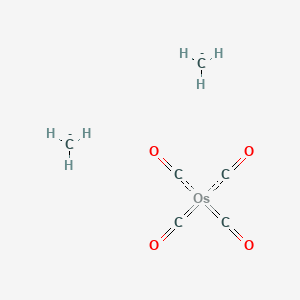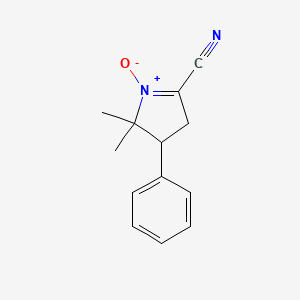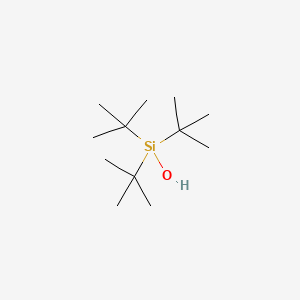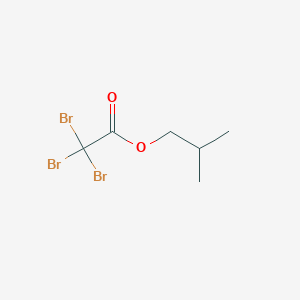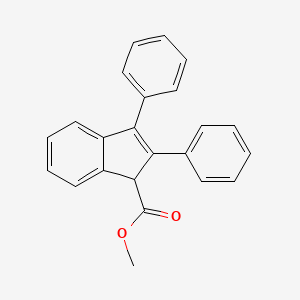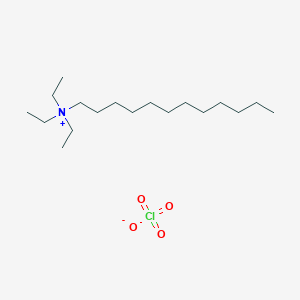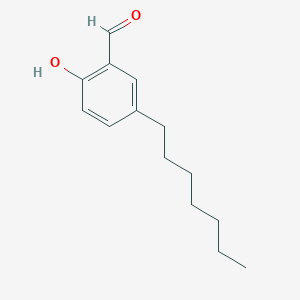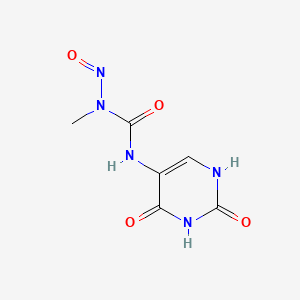
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with the molecular formula C7H9N5O4 and a molecular weight of 227.1775 This compound is known for its unique structure, which includes a nitroso group and a tetrahydropyrimidinyl moiety
Métodos De Preparación
The synthesis of Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- can be achieved through several methods. One common approach involves the reaction of N-methyl-N-nitrosourea with a suitable pyrimidine derivative under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its reactivity with nucleic acids makes it a valuable tool in studying DNA and RNA modifications.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The compound exerts its effects primarily through alkylation, where it transfers its methyl group to nucleophiles such as nucleobases in nucleic acids . This can lead to mutations and other modifications in the DNA or RNA, making it a potent tool in genetic studies. The molecular targets include nucleic acids, and the pathways involved are primarily those related to DNA and RNA synthesis and repair.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
58494-42-1 |
|---|---|
Fórmula molecular |
C6H7N5O4 |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C6H7N5O4/c1-11(10-15)6(14)8-3-2-7-5(13)9-4(3)12/h2H,1H3,(H,8,14)(H2,7,9,12,13) |
Clave InChI |
ZLMJEQGWFPWXSL-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CNC(=O)NC1=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


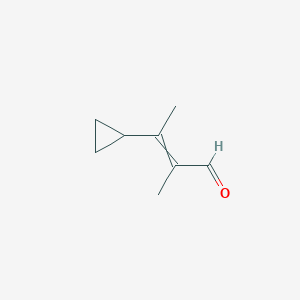

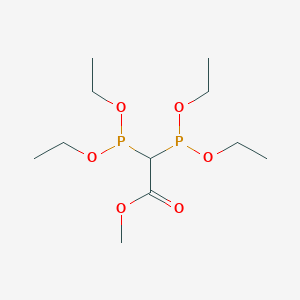
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
